
Naphthalene-2-carboximidamide
Overview
Description
Naphthalene-2-carboximidamide is an organic compound with the molecular formula C11H10N2. It is a derivative of naphthalene, characterized by the presence of a carboximidamide group at the second position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-2-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with cyanamide under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 2-naphthylamine
Reagent: Cyanamide
Conditions: Acidic medium (e.g., hydrochloric acid)
The reaction yields this compound as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of 2-nitronaphthalene to produce 2-naphthylamine, followed by the reaction with cyanamide under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid.
Reduction: Reduction reactions can convert it to naphthalene-2-carboxamidine.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid
Reduction: Naphthalene-2-carboxamidine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Naphthalene-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene-2-carboximidamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-1-carboximidamide
- Naphthalene-2-carboxamidine
- Naphthalene-2-carboxylic acid
Uniqueness
Naphthalene-2-carboximidamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Biological Activity
Chemical Structure and Properties
Naphthalene-2-carboximidamide has the molecular formula . It features a naphthalene ring substituted with a carboximidamide functional group, which enhances its reactivity and biological interactions. The compound's structure facilitates its role as an inhibitor of various enzymes, especially serine proteases.
Structural Characteristics
Property | Description |
---|---|
Molecular Formula | C₁₁H₁₀N₂ |
Functional Groups | Carboximidamide |
Chemical Class | Naphthalene derivative |
This compound primarily targets the Urokinase-type plasminogen activator (uPA) , an enzyme crucial for fibrinolysis and tissue remodeling. By cleaving the zymogen plasminogen to form plasmin, it enhances blood flow and aids in the breakdown of blood clots. Additionally, it has been shown to interact with other serine proteases, inhibiting their activity and potentially mitigating inflammatory responses.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Studies suggest it may hinder the proliferation of cancer cells by targeting specific signaling pathways associated with tumor growth. For instance, Liu et al. (2015) demonstrated that this compound suppresses LPS-induced inflammatory responses in macrophages, which could correlate with reduced tumorigenesis in inflammatory environments.
Antimicrobial Activity
The compound has also been investigated for its antibacterial properties. Preliminary studies suggest that this compound may inhibit bacterial growth and biofilm formation, although the precise mechanisms remain to be fully elucidated.
Inhibitory Effects on Serine Proteases
A significant body of research has focused on the inhibitory effects of this compound on serine proteases. For example:
- Study by Zhang et al. (2012) : This research highlighted the compound's ability to suppress Th17 cell differentiation, indicating a potential role in autoimmune conditions.
- Liu et al. (2015) : Demonstrated that this compound mitigates acute lung injury in mice models through its anti-inflammatory actions.
Comparative Analysis with Related Compounds
To contextualize this compound’s biological activity, a comparison with similar compounds is useful:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Naphthalene-1-carboximidamide | Naphthalene derivative | Moderate serine protease inhibition | Different substitution pattern |
Benzamidine | Aryl carboximidamide | Strong serine protease inhibition | Lacks naphthalene moiety |
Phenylcarboximidamide | Aryl carboximidamide | Variable activity against proteases | Simpler structure without polycyclic features |
This table illustrates how this compound stands out due to its dual functionality as both an aromatic compound and a potent enzyme inhibitor.
Future Directions
Ongoing research aims to further elucidate the molecular mechanisms underlying the biological activities of this compound. Investigations are focusing on:
- Pharmacokinetics : Understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
- Therapeutic Applications : Exploring its potential in treating conditions related to inflammation and cancer through targeted drug design.
- Structural Modifications : Developing derivatives that enhance efficacy and reduce side effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Naphthalene-2-carboximidamide and verifying its purity?
- Methodological Answer : Synthesis typically involves coupling reactions using naphthalene precursors (e.g., 2-naphthoic acid derivatives) with amidine groups. Purity verification employs high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to confirm molecular weight (170.21 g/mol) and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for functional group analysis, particularly to distinguish the carboximidamide moiety (C11H10N2) .
Q. How can researchers systematically assess the toxicological profile of this compound?
- Methodological Answer : Follow a structured systematic review protocol:
Literature Search : Use databases like PubMed, TOXCENTER, and NIH RePORTER with tailored query strings (e.g., "this compound AND toxicity") to capture toxicokinetic, genotoxic, and environmental exposure data .
Data Extraction : Collect outcomes from in vivo/in vitro studies, including dose-response relationships and metabolic pathways, using standardized forms (e.g., Table C-2 in ) .
Risk of Bias Assessment : Apply questionnaires (e.g., Table C-6/C-7) to evaluate randomization, allocation concealment, and outcome reporting in human/animal studies .
Confidence Rating : Classify evidence quality (e.g., high/moderate/low) based on study design consistency and risk of bias .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1640 cm⁻¹).
- NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 7.2–8.5 ppm) and NH₂ groups (δ 5.5–6.5 ppm). ¹³C NMR confirms carboximidamide carbons (~160 ppm) .
- High-Resolution MS : Validates molecular formula (C11H10N2) and isotopic patterns .
Advanced Research Questions
Q. What experimental strategies are effective in resolving contradictions in toxicological data across studies on this compound?
- Methodological Answer :
- Data Harmonization : Re-analyze raw datasets using standardized metrics (e.g., NOAEL/LOAEL) to account for variability in exposure durations or species sensitivity .
- Meta-Regression : Statistically assess confounding factors (e.g., dose administration routes, solvent carriers) that may skew outcomes .
- Mechanistic Studies : Use in vitro models (e.g., liver microsomes) to clarify metabolic activation pathways and potential reactive intermediates .
Q. How can X-ray crystallography be utilized to determine the structural interactions of this compound with biological targets?
- Methodological Answer :
- Crystallization : Co-crystallize the compound with target proteins (e.g., urokinase) under optimized pH and buffer conditions.
- Diffraction Analysis : Resolve structures at ≤2.0 Å resolution to map binding interactions (e.g., hydrogen bonds between the carboximidamide group and catalytic residues) .
- Docking Simulations : Validate crystallographic data with computational models (e.g., AutoDock Vina) to predict binding affinities .
Q. What methodologies are recommended for quantifying the inhibitory potency (Ki) of this compound against enzymes like Kallikrein 1?
- Methodological Answer :
- Competitive Inhibition Assays : Use fluorogenic substrates to measure enzyme activity in the presence of varying inhibitor concentrations.
- Data Analysis : Apply Cheng-Prusoff equation to calculate Ki values from IC50 data. For example, this compound exhibits a Ki of 23,000 nM against Kallikrein 1, indicating moderate potency .
- Validation : Compare results with positive controls (e.g., Razaxaban, Ki = 2,300 nM) to ensure assay reliability .
Q. Tables
Table 1. Key Toxicological Assessment Steps
Table 2. Inhibitory Potency (Ki) of this compound
Target Enzyme | Ki (nM) | Method | Reference |
---|---|---|---|
Kallikrein 1 | 23,000 | Competitive assay | |
Urokinase | Not reported | X-ray crystallography |
Properties
IUPAC Name |
naphthalene-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXJHZXEUUFNKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205052 | |
Record name | beta-Naphthamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-14-9 | |
Record name | beta-Naphthamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005651149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Naphthamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.